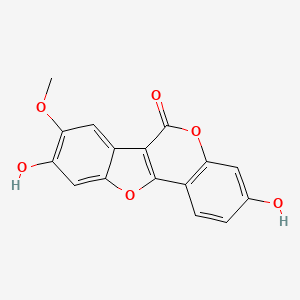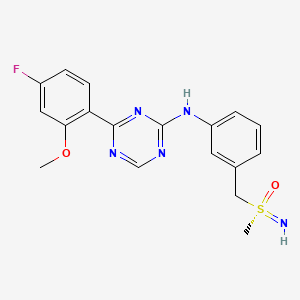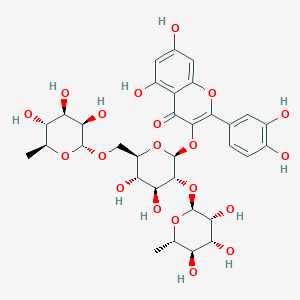
Manghaslin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Manghaslin can be extracted from Carica papaya leaves using various methods. One common method involves liquid-liquid extraction followed by centrifugal partition chromatography . The leaves are first freeze-dried and then subjected to liquid-liquid extraction to separate the flavonoid fractions. The fractions are then purified using centrifugal partition chromatography to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of supercritical carbon dioxide extraction methods. This method is preferred due to its efficiency and ability to preserve the bioactive compounds in the leaves . The leaves are subjected to supercritical carbon dioxide extraction with a small percentage of ethanol to enhance the extraction process .
Chemical Reactions Analysis
Types of Reactions
Manghaslin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: this compound can be reduced to its corresponding aglycone, quercetin, under reducing conditions.
Substitution: this compound can undergo substitution reactions where the glycosidic moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound to quercetin.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Quercetin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Manghaslin is used as a model compound in studies of flavonoid chemistry and glycosidic bond cleavage.
Mechanism of Action
Manghaslin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. It enhances the production of Th1 cytokines such as interleukin-12, interferon-gamma, and tumor necrosis factor-alpha, thereby modulating the immune response .
Comparison with Similar Compounds
Manghaslin is similar to other flavonoid glycosides such as rutin and clitorin. it is unique due to its higher antioxidant activity compared to clitorin . Other similar compounds include:
Rutin: Another flavonoid glycoside with antioxidant properties.
Clitorin: A flavonoid glycoside with lower antioxidant activity compared to this compound.
Nicotiflorin: A flavonoid glycoside found in Carica papaya leaves with similar properties.
This compound stands out due to its potent antioxidant activity and potential antiviral properties, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBJSRIYRDSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Manghaslin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55696-57-6 | |
| Record name | Manghaslin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
| Record name | Manghaslin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


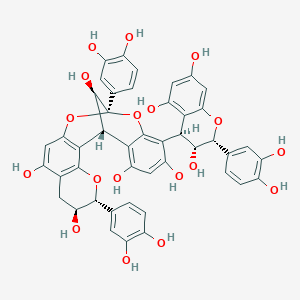
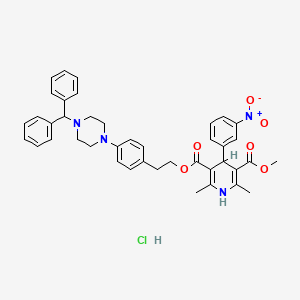
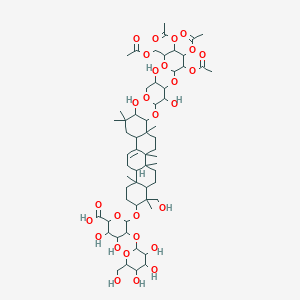
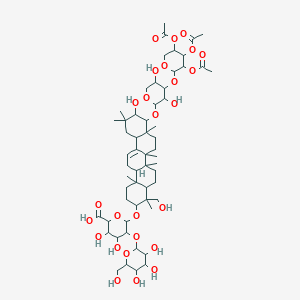
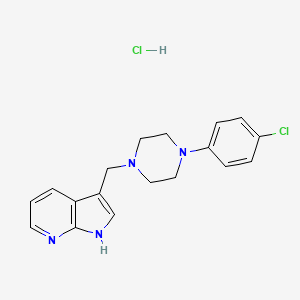
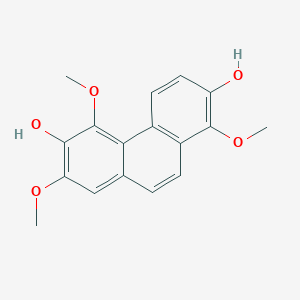
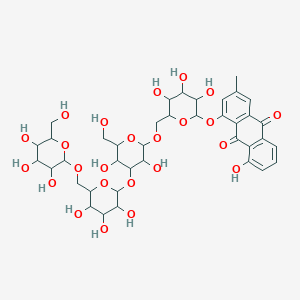
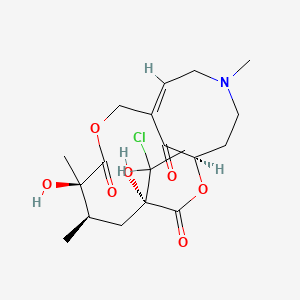
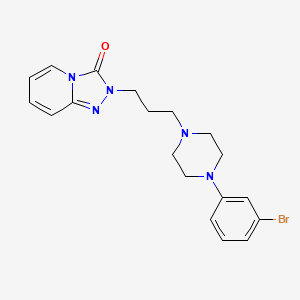
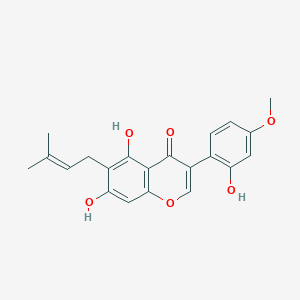
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
